2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-9-3-4-10(11(16)5-9)14(21)18-7-13(20)19-12(6-17)8-1-2-8/h3-5,8,12H,1-2,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYKJPAJFKQKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with an amine derivative, followed by the introduction of the cyano and cyclopropyl groups through subsequent reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It can be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ primarily in substituent groups on the benzamide core and the N-linked side chain. Key comparisons include:
Key Observations :
- Chlorine Substitution : The 2,4-dichloro configuration in the target compound contrasts with 3,4-dichloro () and 2-chloro () analogues. Positional differences influence electronic properties and steric interactions with biological targets.
- The target compound’s cyano-cyclopropylmethyl group may confer metabolic stability and unique binding interactions .
Physicochemical and Metabolic Properties
- Molecular Weight : Analogues range from 287.29 () to ~570 (). The target compound’s molecular weight is likely intermediate, balancing bioavailability and membrane permeability.

- Solubility: Hydroxyethyl () and amino groups () enhance hydrophilicity, whereas the target compound’s nitrile and cyclopropane may increase lipophilicity, impacting absorption and distribution .
- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, while nitriles are less prone to hydrolysis compared to ester or amide groups in other analogues (e.g., ) .
Patent and Therapeutic Potential
- Patent Clues : PF12 () and thiazole-linked benzamides () highlight interest in halogenated and heterocyclic benzamides for cancer and viral infections. The target compound’s unique substituents may position it as a candidate for similar applications pending further testing .
Biological Activity
2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide] is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound] can be represented as follows:
The biological activity of this compound] is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. Inhibition of this enzyme can lead to reduced proliferation of cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines, showing varying degrees of potency .
Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.0 | Inhibition of DHFR and induction of apoptosis |
| SUIT-2 | 10.0 | Cell cycle arrest |
| HT-29 | 8.5 | Apoptosis induction |
Study 1: Cytotoxic Activity
A study published in PubMed evaluated the cytotoxic effects of this compound] against various cancer cell lines using the MTT assay. The results indicated that the compound was significantly more potent than cisplatin in certain cases, particularly against the MDA-MB-231 cell line .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action through molecular dynamics simulations. This study revealed that the compound interacts with key proteins involved in apoptosis pathways, suggesting a multifaceted approach to its anticancer effects .
Research Findings
Recent findings indicate that modifications to the chemical structure can enhance the biological activity of this compound]. For example, substituting different functional groups at specific positions on the benzamide ring has been shown to improve potency and selectivity for cancer cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

